molecular formula C10H22O B12655471 5-Ethyl-5-methylheptan-1-ol CAS No. 85391-45-3

5-Ethyl-5-methylheptan-1-ol

Cat. No.: B12655471
CAS No.: 85391-45-3
M. Wt: 158.28 g/mol
InChI Key: TYFNQJAGNXQNCT-UHFFFAOYSA-N
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Description

5-Ethyl-5-methylheptan-1-ol: is an organic compound with the molecular formula C10H22O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a heptane chain with ethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-5-methylheptan-1-ol typically involves the alkylation of heptan-1-ol with ethyl and methyl groups. One common method is the Grignard reaction, where a Grignard reagent (such as ethylmagnesium bromide) reacts with a suitable precursor to introduce the ethyl group. The methyl group can be introduced through a similar alkylation process using methylmagnesium bromide.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. This process is often carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Ethyl-5-methylheptan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

Chemistry: 5-Ethyl-5-methylheptan-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, this compound can be used as a solvent or reagent in various biochemical assays and experiments.

Medicine: The compound’s derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation.

Industry: In the industrial sector, this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-methylheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows it to form hydrogen bonds and participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    5-Methylheptan-1-ol: Similar structure but lacks the ethyl group.

    2-Ethylhexanol: Similar molecular weight but different structural arrangement.

Uniqueness: 5-Ethyl-5-methylheptan-1-ol is unique due to its specific combination of ethyl and methyl substituents on the heptane chain, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

85391-45-3

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

5-ethyl-5-methylheptan-1-ol

InChI

InChI=1S/C10H22O/c1-4-10(3,5-2)8-6-7-9-11/h11H,4-9H2,1-3H3

InChI Key

TYFNQJAGNXQNCT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)CCCCO

Origin of Product

United States

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